molecular formula C23H16INO3 B11466752 9-(2-iodophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(2-iodophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11466752
M. Wt: 481.3 g/mol
InChI Key: LHHISLWUVLPGLX-UHFFFAOYSA-N
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Description

9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is an organic compound with a complex chemical structure. This compound is characterized by the presence of an iodophenyl group and a phenyl group attached to a dioxinoquinolinone core. It is a crystalline solid with unique chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dioxinoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxinoquinolinone structure.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through electrophilic aromatic substitution reactions using iodine and a suitable catalyst.

    Attachment of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of quinolinone derivatives

    Reduction: Formation of reduced dioxinoquinolinone compounds

    Substitution: Formation of various substituted quinolinone derivatives

Scientific Research Applications

Chemistry

In chemistry, 9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with specific molecular targets. The iodophenyl group allows for strong binding interactions with certain proteins or enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s overall stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
  • 9-(2-Chlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
  • 9-(2-Ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

Uniqueness

The uniqueness of 9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE lies in its iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromophenyl, chlorophenyl, and ethoxy-methoxyphenyl analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C23H16INO3

Molecular Weight

481.3 g/mol

IUPAC Name

9-(2-iodophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C23H16INO3/c24-17-9-5-4-8-15(17)22-16-12-19-20(28-11-10-27-19)13-18(16)25-23(26)21(22)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,25,26)

InChI Key

LHHISLWUVLPGLX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC=CC=C4I)C5=CC=CC=C5

Origin of Product

United States

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